2,4-Bis(3-phenylprop-2-en-1-yl)benzene-1,3-diol
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Overview
Description
2,4-Bis(3-phenylprop-2-en-1-yl)benzene-1,3-diol is an organic compound characterized by its unique structure, which includes two phenylprop-2-en-1-yl groups attached to a benzene ring with two hydroxyl groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(3-phenylprop-2-en-1-yl)benzene-1,3-diol typically involves the reaction of 3-phenylprop-2-en-1-ol with a suitable benzene derivative under specific conditions. One common method involves the use of a base-catalyzed intramolecular [4+2]-cycloaddition reaction . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(3-phenylprop-2-en-1-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acetic anhydride or alkyl halides can be used for esterification or etherification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
2,4-Bis(3-phenylprop-2-en-1-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 2,4-Bis(3-phenylprop-2-en-1-yl)benzene-1,3-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the phenylprop-2-en-1-yl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Phenylprop-2-en-1-ol: A precursor in the synthesis of 2,4-Bis(3-phenylprop-2-en-1-yl)benzene-1,3-diol.
Dihydroxybenzenes: Compounds such as catechol and resorcinol, which have similar hydroxyl group arrangements.
Uniqueness
This compound is unique due to its dual phenylprop-2-en-1-yl groups, which provide distinct chemical and biological properties compared to other dihydroxybenzenes. This structural feature allows for more diverse interactions and applications in various fields.
Properties
CAS No. |
920756-83-8 |
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Molecular Formula |
C24H22O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2,4-bis(3-phenylprop-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C24H22O2/c25-23-18-17-21(15-7-13-19-9-3-1-4-10-19)24(26)22(23)16-8-14-20-11-5-2-6-12-20/h1-14,17-18,25-26H,15-16H2 |
InChI Key |
HPRHWHLEJAEMKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC2=C(C(=C(C=C2)O)CC=CC3=CC=CC=C3)O |
Origin of Product |
United States |
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